molecular formula C10H8N2O3S B13740146 Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo- CAS No. 104388-90-1

Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-

Cat. No.: B13740146
CAS No.: 104388-90-1
M. Wt: 236.25 g/mol
InChI Key: PMIFYOZRYILPEX-UHFFFAOYSA-N
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Description

Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo- is a high-purity chemical reagent built around the privileged 2-aminobenzothiazole scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery . This compound features a 6-methylbenzothiazole core, a key pharmacophore known to impart a wide spectrum of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties . The easy functionalization of the 2-amino group and the benzothiazole ring makes this derivative a highly versatile and reactive building block for organic and organoelement synthesis, particularly for the construction of more complex, pharmacologically active heterocycles . Researchers value this compound for developing new therapeutic agents, especially within the paradigm of molecular hybridization, where two known bioactive moieties are combined to create enhanced hybrid molecules . The benzothiazole nucleus is a common motif in commercially available drugs and is intensively studied for its potential in treating diseases like cancer, microbial infections, and cardiovascular conditions . As a research chemical, it serves as a key intermediate for synthesizing novel compounds for biological screening and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only . It is intended for laboratory research and chemical synthesis applications exclusively and is not designed, evaluated, or approved for any human therapeutic, diagnostic, or veterinary use.

Properties

CAS No.

104388-90-1

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoacetic acid

InChI

InChI=1S/C10H8N2O3S/c1-5-2-3-6-7(4-5)16-10(11-6)12-8(13)9(14)15/h2-4H,1H3,(H,14,15)(H,11,12,13)

InChI Key

PMIFYOZRYILPEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, typically involves the condensation of 2-aminobenzenethiol with acetic acid derivatives. One common method is the reaction of 2-aminobenzenethiol with acetic anhydride under acidic conditions. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale reactions using similar synthetic routes. The use of microwave irradiation and green chemistry principles, such as solvent-free conditions and recyclable catalysts, has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Hydrazide Condensation Reactions

The hydrazide group readily participates in condensation reactions with carbonyl compounds (aldehydes/ketones) to form hydrazones. These reactions typically occur under acidic conditions, such as sulfuric acid, and are exothermic.

Reaction TypeConditionsProductsKey Features
Hydrazine condensationAcidic (e.g., H₂SO₄), heatCorresponding hydrazoneFormation of stable C=N bonds

Mechanism : The hydrazide’s nucleophilic nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton rearrangement and elimination of water yields the hydrazone.

Acylation of Hydrazide

The hydrazide group undergoes acylation with acylating agents (e.g., acetyl chloride, anhydrides) to form N-acyl derivatives. This reaction enhances stability and alters reactivity for downstream applications.

Reaction TypeConditionsProductsKey Features
AcylationBasic (e.g., NaOH), room tempN-acetylhydrazide derivativeReduced nucleophilicity of hydrazide group

Mechanism : The hydrazide’s amine reacts with the acyl electrophile, displacing the leaving group (e.g., Cl⁻) to form the acylated product.

Amide Hydrolysis

The amide bond (-CONH-) in the compound can hydrolyze under acidic or basic conditions to form a carboxylic acid and ammonia. This reaction is critical for modifying the compound’s solubility or reactivity.

Reaction TypeConditionsProductsKey Features
Acidic hydrolysisHCl, heatCarboxylic acid + NH₃Cleavage of amide bond
Basic hydrolysisNaOH, heatCarboxylate salt + NH₃Neutralizes acidic byproducts

Benzothiazole Ring Reactions

The benzothiazole moiety may undergo electrophilic substitution, though its reactivity is moderated by the sulfur atom. Substituents like the methoxy group at position 6 can direct reactions to specific positions.

Reaction TypeConditionsProductsKey Features
Electrophilic substitutionNitration, halogenationSubstituted benzothiazoleLimited due to electron-withdrawing effects

Coordination Chemistry

The hydrazide group can act as a ligand, coordinating with transition metals (e.g., Cu²⁺, Fe³⁺). This property is exploited in synthesizing metal complexes for catalytic or biomedical applications.

Reaction TypeConditionsProductsKey Features
Metal coordinationMetal salts, pH controlMetal-hydrazide complexesTunable electronic properties

Comparative Analysis of Functional Groups

Functional GroupReactivity TrendsTypical ReactionsApplications
Hydrazide (-NH-NH₂)High nucleophilicityCondensation, acylationPharmaceutical synthesis
Amide (-CONH-)Moderate reactivityHydrolysis, amidationBioactive compound design
Benzothiazole ringLow reactivitySubstitution, coordinationBiomedical targeting

Research Findings and Implications

  • Pharmaceutical Relevance : The compound’s hydrazide and benzothiazole moieties suggest potential in drug discovery, particularly for targeting enzymes or receptors .

  • Synthetic Flexibility : Its functional groups enable modular synthesis, allowing precise modification for tailored biological activity .

  • Stability : Acylation enhances stability, reducing degradation in physiological conditions.

This compound’s reactivity profile underscores its utility in organic synthesis and medicinal chemistry, though specific experimental data (e.g., kinetic studies) may require further validation.

Scientific Research Applications

Therapeutic Applications

1. Aldose Reductase Inhibitor

One of the primary applications of acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, is its role as an aldose reductase inhibitor . This enzyme is crucial in the conversion of glucose to sorbitol, a process that can lead to complications in diabetic patients. The inhibition of aldose reductase helps prevent the accumulation of sorbitol in tissues, thereby mitigating conditions such as:

  • Diabetic Cataracts : The compound has shown efficacy in preventing cataract formation by reducing sorbitol levels in the lens of the eye.
  • Diabetic Retinopathy : By controlling sorbitol accumulation, it may also play a role in protecting retinal health.
  • Diabetic Neuropathy : The compound's ability to inhibit sorbitol accumulation in peripheral nerves can help alleviate neuropathic symptoms associated with diabetes .

Research Findings

Case Studies and Experimental Data

Research has demonstrated the compound's effectiveness through various experimental models:

  • Inhibition Studies : The compound has been tested for its ability to inhibit aldose reductase activity in vitro. Results indicated significant inhibition rates compared to control groups.
  • Animal Models : Studies involving streptozotocin-induced diabetic rats showed that administration of this compound led to reduced sorbitol levels in both the sciatic nerve and lens, suggesting a protective effect against diabetic complications .

Mechanism of Action

The mechanism of action of acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways involved in inflammation and cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

A. Benzothiazole Derivatives with Acetic Acid Moieties

2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid ():

  • Structure : Features a benzoyl group at the 6-position and a 2-oxo-benzothiazole ring linked to acetic acid.
  • Activity : Demonstrates analgesic activity comparable to aspirin (100 mg/kg dose) but lacks anti-inflammatory effects. Single-crystal X-ray diffraction confirms its planar geometry, which enhances binding to biological targets .
  • Synthesis : Prepared via hydrolysis of methyl esters under basic conditions, followed by acidification .

2-Acetamidobenzo[d]thiazole-6-carboxylic acid ():

  • Structure : Contains an acetamide group at the 2-position and a carboxylic acid at the 6-position.
  • Synthesis : Involves sequential acetylation and hydrolysis steps, yielding the carboxylic acid with 98% efficiency under mild conditions .

B. Non-Benzothiazole Analogues

(2,6-Dimethylphenyl)aminoacetic Acid (): Structure: Substitutes benzothiazole with a dimethylphenyl group. Properties: Used in laboratory research; exhibits >98% purity and a molecular weight of 193.20 g/mol.

(Ethylamino)(oxo)acetic Acid (): Structure: A simpler analogue with an ethylamino group instead of benzothiazole.

Physicochemical and Reactivity Comparisons
Compound Molecular Formula Solubility Key Reactivity Reference
Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo- C₁₀H₉N₂O₃S Moderate in polar solvents Electrophilic at oxo group; undergoes esterification
2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid C₁₆H₁₁NO₄S Low in water Hydrolysis-resistant due to benzoyl stabilization
(2,6-Dimethylphenyl)aminoacetic Acid C₁₀H₁₁NO₃ High in DMSO Susceptible to nucleophilic attack at oxo group

Biological Activity

Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, also known as N-(6-methyl-1,3-benzothiazol-2-yl)-N'-[(Z)-3-methylbutylideneamino]oxamide, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings on its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S and features a benzothiazole moiety which is known for its diverse biological activities. The structural characteristics contribute to its interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to benzothiazole derivatives. For instance:

  • Antibacterial Activity : Research has shown that derivatives exhibit significant antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.23 to 0.7 mg/mL against resistant strains, indicating strong potential for therapeutic applications .
  • Antifungal Activity : The antifungal efficacy was also notable, with MIC values as low as 0.06 mg/mL against certain fungal strains, outperforming traditional antifungal agents like ketoconazole .

The mechanisms underlying the biological activities of acetic acid derivatives often involve interactions at the molecular level:

  • Docking Studies : Computational docking studies have revealed that these compounds can effectively bind to active sites of bacterial enzymes such as MurB and lanosterol demethylase, which are critical for bacterial cell wall synthesis and fungal ergosterol biosynthesis, respectively .
  • Hydrophobic Interactions : The presence of hydrophobic interactions between the compound and various amino acid residues enhances binding affinity and specificity towards target proteins .

Case Studies

  • Synthesis and Evaluation : In one study, a series of benzothiazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated that modifications on the benzothiazole ring significantly influenced both the potency and spectrum of activity against tested pathogens .
  • In Vivo Studies : Additional research involving in vivo models demonstrated that certain derivatives exhibited promising results in reducing bacterial load in infected tissues, suggesting their potential as therapeutic agents in clinical settings .

Data Table: Summary of Biological Activity

Compound NameMIC (mg/mL)MBC (mg/mL)Target OrganismActivity Type
Compound 10.230.47MRSAAntibacterial
Compound 20.060.11Candida albicansAntifungal
Compound 30.70Not reportedPseudomonas aeruginosaAntibacterial
Compound 40.110.23Aspergillus nigerAntifungal

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-?

  • Methodological Answer : Synthesis typically involves coupling benzothiazole derivatives with oxo-acetic acid moieties. For example, analogous compounds like benzisothiazolone intermediates are synthesized via cyclization of thioamide precursors under acidic conditions . Key steps include:

  • Thiazole ring formation : Reacting 6-methyl-2-aminobenzothiazole with chloroacetyl chloride.
  • Oxo-acetic acid conjugation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to link the benzothiazolylamine group to oxo-acetic acid.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm the benzothiazole core (aromatic protons at δ 7.2–8.1 ppm) and oxo-acetic acid moiety (carbonyl carbons at δ 165–175 ppm).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ for C11_{11}H10_{10}N2_2O3_3S: calculated 251.0495, observed 251.0498).
  • X-ray crystallography : For unambiguous confirmation, as demonstrated for related benzisothiazolone derivatives .

Q. What analytical techniques are suitable for assessing purity in biological assays?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% TFA; λ = 254 nm). Purity >95% is recommended for in vitro studies.
  • TLC : Silica gel 60 F254_{254} plates with ethyl acetate/hexane (3:7) to monitor reaction progress .

Advanced Research Questions

Q. How does the 6-methyl-2-benzothiazolyl group influence enzyme inhibition activity?

  • Methodological Answer : The benzothiazole scaffold is known to bind to hydrophobic pockets in enzymes. For example:

  • Aldose reductase inhibition : In zopolrestat (a benzothiazole derivative), the trifluoromethyl group enhances binding affinity (IC50_{50} = 3.1 nM) via hydrophobic interactions with the enzyme's active site .
  • Experimental validation : Perform enzyme kinetics (e.g., NADPH depletion assay) with recombinant aldose reductase. Compare IC50_{50} values of the target compound against zopolrestat .

Q. What strategies can resolve contradictions in reported biological activities of benzothiazole derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare datasets from multiple studies (e.g., antibacterial vs. antifungal assays) to identify structure-activity trends.
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to different targets (e.g., bacterial gyrase vs. fungal CYP51).
  • Controlled assays : Replicate conflicting studies under standardized conditions (e.g., fixed pH, temperature, and microbial strains) .

Q. How can photoredox catalysis be applied to derivatize this compound for functional diversity?

  • Methodological Answer :

  • Radical acylation : Use Ru(bpy)32+_3^{2+} as a photocatalyst with blue LED light to generate acyl radicals from carboxylic acids. React with γ-oxo-α-amino acid precursors to introduce substituents (e.g., Cl, CN) at the oxo-acetic acid moiety .
  • Optimization : Vary reaction time (2–24 h) and stoichiometry (1:1 to 1:3 substrate/catalyst ratio) to maximize yield (~60% average yield reported for similar systems) .

Q. What computational methods predict the tautomeric stability of this compound in solution?

  • Methodological Answer :

  • DFT calculations : At the B3LYP/6-311++G(d,p) level, compare Gibbs free energies of oxo(-amino) vs. hydroxy(-amino) tautomers.
  • Solvent effects : Use PCM models to simulate polar (water) vs. nonpolar (chloroform) environments. IR and UV spectral simulations (e.g., Gaussian 09) can validate experimental matrix-isolation data .

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